molecular formula C12H26Si B11829316 Trimethyl-[(E)-non-2-enyl]silane

Trimethyl-[(E)-non-2-enyl]silane

Cat. No.: B11829316
M. Wt: 198.42 g/mol
InChI Key: XTQAGOBWBFSFRY-ZHACJKMWSA-N
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Description

Trimethyl-[(E)-non-2-enyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a non-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-[(E)-non-2-enyl]silane typically involves the hydrosilylation of non-2-en-1-yne with trimethylsilane. This reaction is catalyzed by transition metal catalysts such as platinum or rhodium complexes. The reaction conditions generally include mild temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[(E)-non-2-enyl]silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethyl-[(E)-non-2-enyl]silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of trimethyl-[(E)-non-2-enyl]silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and fluorine, making it a versatile reagent in organic synthesis. The compound can also participate in radical reactions, where the trimethylsilyl group stabilizes reactive intermediates, facilitating the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl-[(E)-non-2-enyl]silane is unique due to the presence of the non-2-enyl group, which imparts additional reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and material science, where specific functional group transformations are required .

Properties

Molecular Formula

C12H26Si

Molecular Weight

198.42 g/mol

IUPAC Name

trimethyl-[(E)-non-2-enyl]silane

InChI

InChI=1S/C12H26Si/c1-5-6-7-8-9-10-11-12-13(2,3)4/h10-11H,5-9,12H2,1-4H3/b11-10+

InChI Key

XTQAGOBWBFSFRY-ZHACJKMWSA-N

Isomeric SMILES

CCCCCC/C=C/C[Si](C)(C)C

Canonical SMILES

CCCCCCC=CC[Si](C)(C)C

Origin of Product

United States

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